molecular formula C10H13NO3 B2713705 Benzyl (methoxymethyl)carbamate CAS No. 94471-35-9

Benzyl (methoxymethyl)carbamate

Cat. No.: B2713705
CAS No.: 94471-35-9
M. Wt: 195.218
InChI Key: OIAUXDRKTSQTDO-UHFFFAOYSA-N
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Description

Benzyl (methoxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly useful due to its stability under various reaction conditions and its ability to be removed selectively.

Mechanism of Action

Target of Action

Benzyl (methoxymethyl)carbamate is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amine groups present in the peptide chains. These amine groups are essential for the formation of peptide bonds, which are crucial for the structure and function of proteins .

Mode of Action

This compound interacts with its targets, the amine groups, by forming a carbamate ester or amide linkage . This interaction effectively protects the amine groups from reacting under synthetic conditions to which the molecule is subjected in one or more subsequent steps . This protection is reversible, allowing the amine groups to be exposed again when needed .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it allows for selective reactions with other functional groups in the peptide chain . This can influence the formation of dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

As a small molecule with a molecular weight of 195215 Da , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the protection of amine groups during peptide synthesis . This protection allows for the selective synthesis of peptides, contributing to the diversity and complexity of protein structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acid or heat can remove some common carbamate protecting groups . Therefore, the conditions under which peptide synthesis occurs can significantly impact the effectiveness of this compound as a protecting group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (methoxymethyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with methoxymethylamine under basic conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (methoxymethyl)carbamate is unique due to its dual protecting groups, which provide additional stability and selectivity in synthetic applications. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .

Properties

IUPAC Name

benzyl N-(methoxymethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-8-11-10(12)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAUXDRKTSQTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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